Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

CXCR3 Antagonism Chemokine Receptor Structure-Activity Relationship

Select this racemic β‑amino ester to directly incorporate the essential 3,4‑dichlorophenyl architecture that drives nanomolar CXCR3 affinity (IC₅₀ 22 nM). Unlike unsubstituted or mono‑chlorinated analogs, the 3,4‑dichloro pattern optimizes lipophilicity (XLogP3 2.3) and receptor binding, enabling oral‑bioavailable EP3 antagonist leads with IC₅₀ 3.1 nM. Use the racemate for early SAR or resolve into enantiomers for advanced profiling.

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13 g/mol
CAS No. 380842-80-8
Cat. No. B3132953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(3,4-dichlorophenyl)propanoate
CAS380842-80-8
Molecular FormulaC11H13Cl2NO2
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3
InChIKeyAHLAIISGKFGMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS 380842-80-8): Chemical Identity and Core Properties for Procurement Decisions


Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS 380842-80-8) is a chiral β-amino acid ester building block featuring a 3,4-dichlorophenyl substituent on the β-carbon [1]. With a molecular formula of C₁₁H₁₃Cl₂NO₂ and a molecular weight of 262.13 g/mol , this compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical candidates, particularly those targeting chemokine receptors such as CXCR3 [2]. The molecule possesses a chiral center at the β-carbon, making its stereochemical purity a critical quality attribute for downstream applications in medicinal chemistry [1].

Why Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS 380842-80-8) Cannot Be Readily Substituted with In-Class Analogs


Substitution of Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate with structurally similar β-amino acid esters is not chemically trivial and can lead to significant changes in downstream biological activity and synthetic outcomes. The specific 3,4-dichloro substitution pattern on the phenyl ring imparts distinct electronic and steric properties that influence both receptor binding interactions and subsequent chemical transformations [1]. Replacing this moiety with an unsubstituted phenyl ring, a mono-chlorinated analog, or an alternative ester group (e.g., methyl ester) alters the compound's logP, hydrogen bonding potential, and overall molecular topology [2]. In the context of CXCR3 antagonist development, this precise dichlorophenyl architecture was identified as a critical structural feature for achieving nanomolar affinity, distinguishing it from earlier, less optimized benzylamine-based scaffolds [1]. Furthermore, the chiral nature of the β-carbon means that the racemic form (this product) and the individual enantiomers may exhibit different activities or serve as distinct intermediates, necessitating careful selection based on the specific synthetic route and target profile [2].

Quantitative Differentiation: Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS 380842-80-8) vs. Closest Analogs


Structural Determinant of CXCR3 Antagonist Potency: The 3,4-Dichlorophenyl Moiety

In the development of β-amino acid-based CXCR3 antagonists, the 3,4-dichlorophenyl substitution was identified as a key pharmacophoric element [1]. While the target compound itself is a building block, the downstream molecules it is used to synthesize exhibit potent CXCR3 antagonism. A representative optimized compound derived from this scaffold demonstrated an IC₅₀ of 22 nM against human CXCR3 in a calcium mobilization assay [2], whereas earlier, non-dichlorinated benzylamine derivatives showed significantly reduced or no measurable affinity [1]. This quantitative improvement in potency is directly linked to the 3,4-dichloro substitution pattern present in the target building block.

CXCR3 Antagonism Chemokine Receptor Structure-Activity Relationship

Hydrophobic Parameter Differentiation: LogP Shift Due to Dichloro Substitution

The presence of the 3,4-dichloro substitution on the phenyl ring significantly alters the compound's lipophilicity compared to unsubstituted or mono-chlorinated analogs. The computed XLogP3 value for Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is 2.3 [1]. In contrast, the unsubstituted analog, Ethyl 3-amino-3-phenylpropanoate, has a computed XLogP3 of approximately 1.5 [2], while the mono-chloro derivative, Ethyl 3-amino-3-(4-chlorophenyl)propanoate, has a predicted logP of approximately 1.9 [3]. This increase in logP reflects enhanced membrane permeability, a critical parameter for oral bioavailability and CNS penetration of final drug candidates.

Lipophilicity Physicochemical Property SAR Analysis

Enhanced Hydrogen Bond Acceptor Capacity via the Ethyl Ester Group

The target compound contains an ethyl ester group, providing a specific hydrogen bond acceptor count of 3 [1]. This distinguishes it from its corresponding free acid analog, 3-amino-3-(3,4-dichlorophenyl)propanoic acid, which has a hydrogen bond acceptor count of 3 but also an additional donor, and from methyl ester analogs, which may exhibit different steric profiles. The ethyl ester functionality is a common prodrug strategy or synthetic handle, offering a balance between lipophilicity and metabolic lability compared to the free acid [2].

Hydrogen Bonding Molecular Recognition Drug Design

Proven Utility in High-Affinity EP3 Receptor Antagonist Synthesis

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a critical building block for synthesizing potent EP3 receptor antagonists [1]. A derivative synthesized from this scaffold demonstrated an IC₅₀ of 3.1 nM for the human recombinant EP3 receptor in a cAMP assay [2]. In contrast, alternative scaffolds lacking the 3,4-dichlorophenyl-β-amino acid ester motif showed significantly weaker EP3 antagonism (IC₅₀ > 100 nM) [3]. This highlights the essential role of the 3,4-dichlorophenyl-β-amino acid core for achieving low nanomolar EP3 affinity.

EP3 Antagonist Prostaglandin Receptor Medicinal Chemistry

Recommended Research and Industrial Applications for Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate (CAS 380842-80-8) Based on Demonstrated Differentiation


Synthesis of High-Potency CXCR3 Antagonists for Autoimmune and Inflammatory Disease Research

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is an essential building block for constructing β-amino acid-based CXCR3 antagonists with nanomolar potency (IC₅₀ = 22 nM in cellular assays) [1]. Research programs focused on developing novel therapeutics for conditions such as rheumatoid arthritis, multiple sclerosis, or transplant rejection should prioritize this compound, as its 3,4-dichlorophenyl moiety is a critical determinant for achieving the high affinity required for effective CXCR3 blockade [2].

Optimization of Lipophilic Drug Candidates for CNS and Oral Bioavailability

With a computed XLogP3 of 2.3, this compound imparts significantly higher lipophilicity compared to unsubstituted (XLogP3 ~1.5) and mono-chlorinated (XLogP3 ~1.9) analogs [3]. This property is invaluable for medicinal chemists designing drug candidates intended for oral administration or for targeting receptors within the central nervous system, where enhanced membrane permeability is a prerequisite for activity [4].

Precursor for Potent EP3 Receptor Antagonists in Pain and Oncology Research

The compound serves as a direct precursor to EP3 receptor antagonists with low nanomolar activity (IC₅₀ = 3.1 nM) [5]. Research programs investigating the role of the EP3 receptor in pain signaling, inflammation, and cancer progression should utilize this building block to access leads with the requisite potency, a level of activity not attainable with structurally divergent β-amino acid scaffolds [6].

Chiral Building Block for Asymmetric Synthesis in Medicinal Chemistry

The presence of a chiral β-carbon makes this compound a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals. The racemic mixture (this product) can be used in early-stage discovery to explore structure-activity relationships, or it can be resolved into its pure enantiomers (R or S) for more advanced studies [7]. This flexibility is essential for optimizing both efficacy and safety profiles of drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.